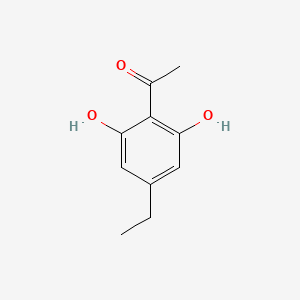
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-: is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by its systematic name 4’-ethyl-2’,6’-dihydroxyacetophenone . This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and dihydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- typically begins with the selection of appropriate starting materials such as 4-ethylphenol and acetyl chloride.
Reaction Conditions: The reaction involves the acetylation of 4-ethylphenol using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving phenolic compounds. It may also serve as a model compound for investigating the metabolic pathways of similar phenolic substances.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethanone, 1-(2,4-dihydroxyphenyl)-: This compound has similar structural features but differs in the position of the hydroxyl groups.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: This compound contains a methoxy group in addition to the hydroxyl groups.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has a chloro substituent instead of an ethyl group.
Uniqueness: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
209746-96-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(4-ethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(12)10(6(2)11)9(13)5-7/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
FUPNPPIBFSGMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















